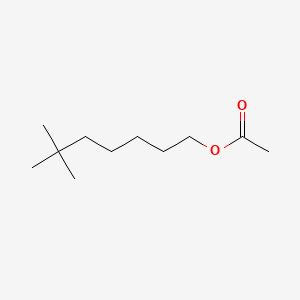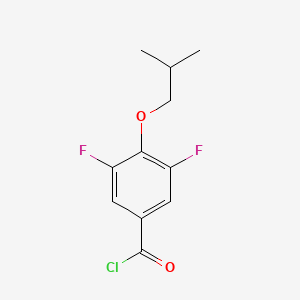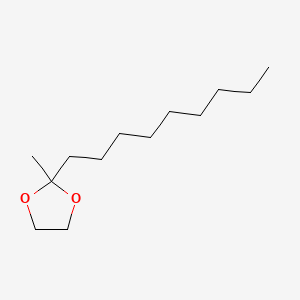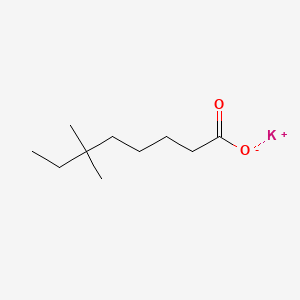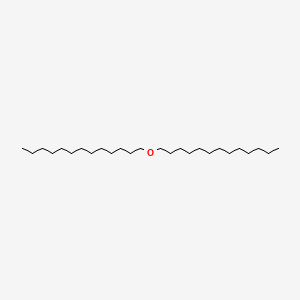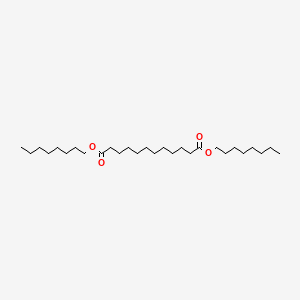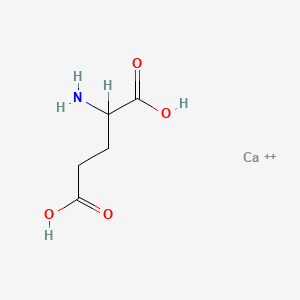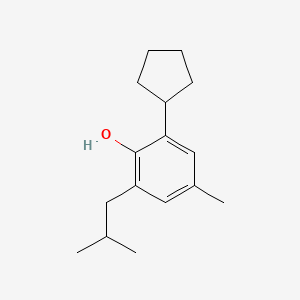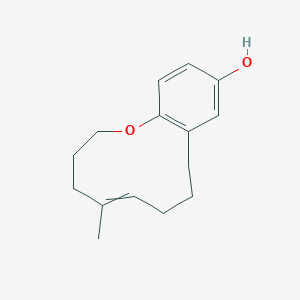
1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- is a complex organic compound with a unique structure that includes a benzoxacycloundecin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions to form the benzoxacycloundecin ring, followed by functional group modifications to introduce the hydroxyl and methyl groups. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, making the process more efficient and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the ring structure or functional groups.
Substitution: Functional groups on the benzoxacycloundecin ring can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could lead to a more saturated ring structure.
Wissenschaftliche Forschungsanwendungen
1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- include:
- 1,4,7,10-Benzotetraoxacyclododecin, 2,3,5,6,8,9-hexahydro-
- 1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-, ®-
Uniqueness
What sets 1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- apart from similar compounds is its specific ring structure and functional groups, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C15H20O2 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),6,12,14-tetraen-13-ol |
InChI |
InChI=1S/C15H20O2/c1-12-5-2-3-7-13-11-14(16)8-9-15(13)17-10-4-6-12/h5,8-9,11,16H,2-4,6-7,10H2,1H3 |
InChI-Schlüssel |
ZAKTUXCYXLZRIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCCC2=C(C=CC(=C2)O)OCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


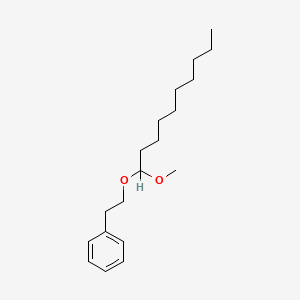
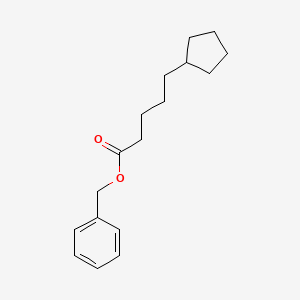
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)

